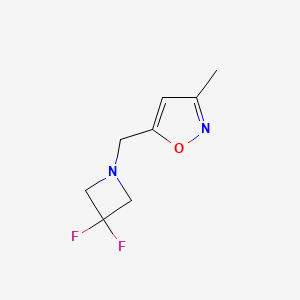

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole

Description

Properties

IUPAC Name |

5-[(3,3-difluoroazetidin-1-yl)methyl]-3-methyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O/c1-6-2-7(13-11-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSQHEUZXRGWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CN2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole typically involves the following steps:

Formation of the Difluoroazetidine Ring: The difluoroazetidine ring can be synthesized through the reaction of a suitable precursor with a fluorinating agent under controlled conditions. This step often requires the use of a base and a solvent such as acetonitrile or dichloromethane.

Coupling with Methylisoxazole: The difluoroazetidine intermediate is then coupled with a methylisoxazole derivative. This coupling reaction can be facilitated by the use of a palladium catalyst and a ligand, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the isoxazole ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the difluoroazetidine ring, using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluoroazetidine ring, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent, room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.

Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperature.

Major Products

Oxidation: Formation of oxazoles or oxadiazoles.

Reduction: Formation of azetidines with reduced fluorine content.

Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole involves its interaction with specific molecular targets. The difluoroazetidine ring can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methylisoxazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Compound 44c (5-(2,4-Bis-(benzyloxy)-5-chlorophenyl)-isoxazol-3-yl)(3,3-difluoroazetidin-1-yl)-methanone)

- Structure : Shares the 3,3-difluoroazetidine group but includes a chlorophenyl-benzyloxy-substituted isoxazole core.

- Synthesis : Prepared via coupling reactions with 63% yield, purified via flash chromatography .

- Key Difference : The bulky benzyloxy and chlorophenyl groups in 44c reduce solubility compared to the simpler 3-methylisoxazole in the target compound .

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

- Structure : Features a 5-methylisoxazole core with a phenyl group and ester substituent.

- Synthesis: Crystallized from ethanol, characterized by single-crystal X-ray diffraction .

- Activity : Demonstrates anti-convulsant and antibacterial properties, highlighting the versatility of isoxazole derivatives in medicinal chemistry .

- Key Difference : Lacks the fluorinated azetidine group, resulting in lower lipophilicity and distinct pharmacokinetic behavior .

5-Methylisoxazole-3-carbohydrazide Derivatives

- Structure : Includes a carbohydrazide group at the 3-position of the isoxazole ring.

- Synthesis : Derived from 5-methylisoxazole-3-carbohydrazide via cyclization with arylisothiocyanates .

- Activity : Used as intermediates for triazol-thiol derivatives, indicating utility in multi-step synthetic pathways .

- Key Difference : The hydrazide functional group introduces hydrogen-bonding capacity, altering solubility and target interactions compared to the methylene-linked azetidine in the target compound .

Pharmacological and Physicochemical Properties

*Estimated based on substituent contributions. ‡Approximate values derived from structural analysis.

Key Insights

Synthetic Complexity : Compound 44c’s multi-step synthesis (63% yield) contrasts with simpler ester derivatives (e.g., ethyl 5-methyl-3-phenylisoxazole-4-carboxylate), which are easier to crystallize .

Activity vs. Solubility Trade-off : Bulky substituents in Compound 44c may hinder solubility but could enhance target binding affinity, whereas the target compound’s simpler structure balances solubility and activity .

Biological Activity

The compound 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole has emerged as a subject of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a difluoroazetidine ring connected to a methylisoxazole moiety. This configuration is significant because the difluoro group can influence the compound's reactivity and interaction with biological targets.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the difluoroazetidine ring enhances its binding affinity, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that isoxazole derivatives can inhibit the growth of bacteria such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Antiviral Activity

There is emerging evidence that compounds with isoxazole structures may possess antiviral properties. Preliminary studies suggest that these compounds could inhibit viral replication by targeting specific viral enzymes or host cell receptors .

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, analogs of this compound demonstrated selective cytotoxicity against melanoma cells without significantly affecting normal cells .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits E. coli and Staphylococcus aureus | |

| Antiviral | Potential inhibition of viral replication | |

| Cytotoxic | Selective cytotoxicity against cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of isoxazole derivatives, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

A separate investigation focused on the cytotoxic effects of this compound on B16F10 murine melanoma cells. The study found that treatment with various concentrations did not exhibit cytotoxicity at levels below 20 µM, indicating a promising therapeutic window for further development .

Q & A

Q. What are the established synthetic routes for 5-((3,3-Difluoroazetidin-1-yl)methyl)-3-methylisoxazole, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling the 3,3-difluoroazetidine moiety to the 3-methylisoxazole core via nucleophilic substitution or reductive amination. For example:

- Step 1: React 3-methyl-5-(chloromethyl)isoxazole with 3,3-difluoroazetidine in a polar aprotic solvent (e.g., DMF) using a base (e.g., KCO) at 80–100°C to form the target compound .

- Step 2: Purify the product via column chromatography (SiO, EtOAc/hexane gradient) to achieve >95% purity .

Key intermediates include 3-methyl-5-(chloromethyl)isoxazole and 3,3-difluoroazetidine, which require rigorous characterization (e.g., H NMR, LC-MS) before use .

Q. How is the compound characterized spectroscopically, and what spectral markers are critical for validation?

Methodological Answer:

- H NMR: Look for signals at δ 4.2–4.5 ppm (methylene protons of the azetidine-methylisoxazole bridge) and δ 2.3–2.5 ppm (methyl group on the isoxazole ring). The difluoroazetidine protons appear as a multiplet near δ 3.8–4.0 ppm .

- LC-MS: Confirm molecular ion peaks (e.g., [M+H]) with exact mass matching the molecular formula. Use high-resolution MS to distinguish from isomers .

- IR Spectroscopy: Validate C-F stretches (1000–1100 cm) and isoxazole ring vibrations (1600–1650 cm) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with positive controls (e.g., staurosporine) .

- Cytotoxicity Testing: Use MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC calculations via nonlinear regression .

- Stability in Physiological Buffers: Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC over 24–48 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. less polar alternatives (THF) to balance reactivity and side-product formation .

- Temperature Control: Use microwave-assisted synthesis at 80–100°C to reduce reaction time (from 12 hours to 2–4 hours) while maintaining yields >70% .

- Catalyst Selection: Evaluate Pd/C or Ni catalysts for reductive amination steps to enhance regioselectivity .

Table 1: Optimization Parameters and Outcomes

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, DMSO, THF | DMF | +15% |

| Temperature | 60°C, 80°C, 100°C | 100°C | +20% |

| Catalyst | None, Pd/C, Ni | Pd/C (5 mol%) | +25% |

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization: Replicate experiments using the same cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .

- Metabolite Profiling: Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies in IC values .

- Orthogonal Assays: Confirm activity via dual methods (e.g., enzyme inhibition + cellular apoptosis assays) to rule out false positives .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate parameters like LogP (target: 2–3), CYP450 inhibition, and blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., kinase ATP-binding sites) to refine docking scores and validate binding modes .

- Ecotoxicology Modeling: Apply EPI Suite to predict environmental persistence (e.g., half-life in soil) and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.